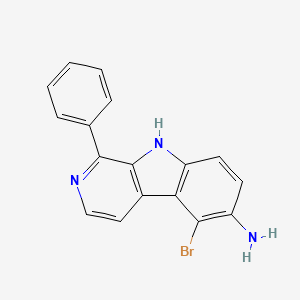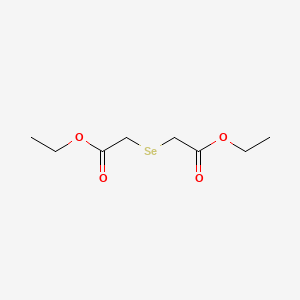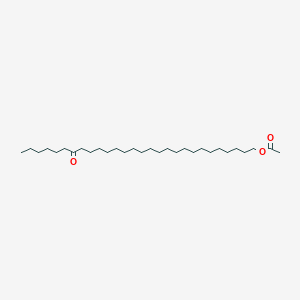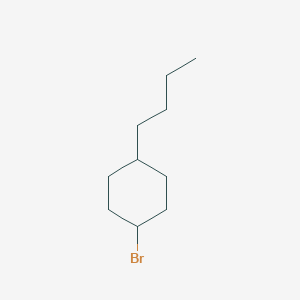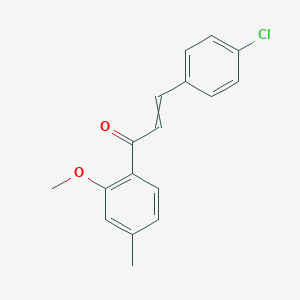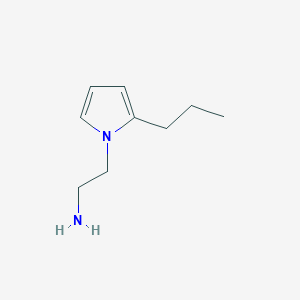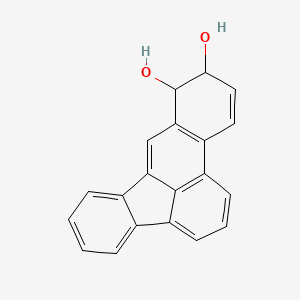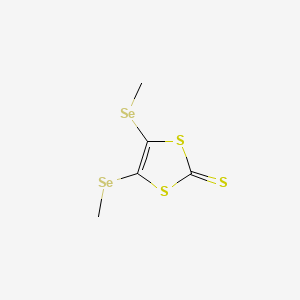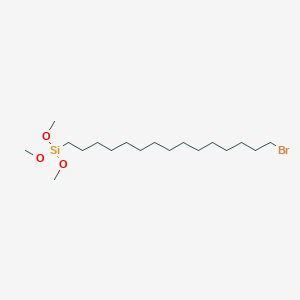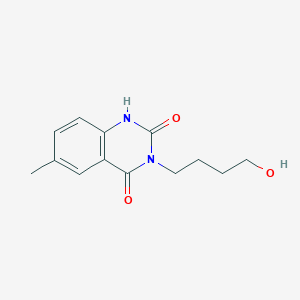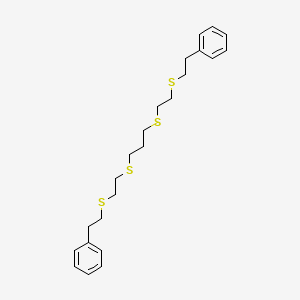
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane is an organic compound characterized by the presence of phenyl groups and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,15-Diphenyl-3,6,10,13-tetrathiapentadecane typically involves the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds that contain the necessary phenyl and sulfur groups.
Coupling Reactions: These intermediates undergo coupling reactions to form the desired tetrathiapentadecane structure. Common reagents used in these reactions include organolithium reagents and transition metal catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of sulfur-containing compounds and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 1,15-Diphenyl-3,6,10,13-tetrathiapentadecane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The sulfur atoms in the compound can form bonds with metal ions or participate in redox reactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: Known for its use as a fluorescent probe in membrane studies.
3,6-Diphenyl-1,2,4,5-tetrazine: Participates in cycloaddition reactions and is used in materials science.
Uniqueness
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane is unique due to its extended carbon chain and multiple sulfur atoms, which confer distinct chemical properties and reactivity compared to other phenyl-containing compounds
Properties
CAS No. |
141456-00-0 |
|---|---|
Molecular Formula |
C23H32S4 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-[2-[3-[2-(2-phenylethylsulfanyl)ethylsulfanyl]propylsulfanyl]ethylsulfanyl]ethylbenzene |
InChI |
InChI=1S/C23H32S4/c1-3-8-22(9-4-1)12-16-26-20-18-24-14-7-15-25-19-21-27-17-13-23-10-5-2-6-11-23/h1-6,8-11H,7,12-21H2 |
InChI Key |
DZNARPUHOPOMGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCCSCCCSCCSCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


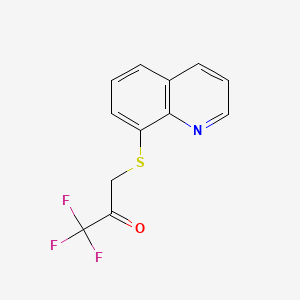
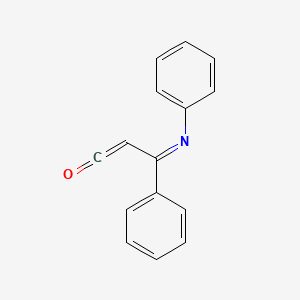

![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
